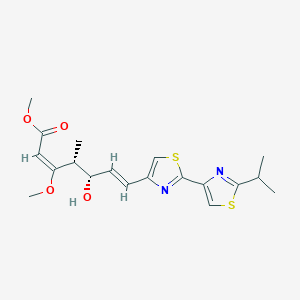

Cystothiazole C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cystothiazole C is a natural product found in Cystobacter fuscus with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cystothiazole C

The synthesis of this compound has been achieved through various methods, highlighting its structural complexity and the importance of stereochemistry in its biological activity.

Key Synthesis Pathways

- Total Synthesis :

- Concise Syntheses :

Data Table: Synthesis Overview

| Method | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Total Synthesis | Horner-Emmons olefination | 57 | |

| Concise Synthesis | Julia coupling | Improved |

This compound exhibits potent antifungal activity, making it a candidate for further pharmacological development.

Antifungal Properties

- Mechanism of Action : this compound functions as a novel inhibitor of mitochondrial oxidation at a specific site on the cytochrome bc(1) complex. This inhibition disrupts cellular respiration in fungi, leading to their death .

- Efficacy : Studies indicate that this compound is effective against various fungal strains, demonstrating a broad spectrum of antifungal activity .

Case Studies

- In Vitro Studies :

- Structure-Activity Relationships :

Analyse Chemischer Reaktionen

Core Synthetic Strategies

Cystothiazole C’s synthesis relies on stereocontrolled assembly of its [2,4']bisthiazole core and α,β-unsaturated ester side chain. Three primary approaches dominate the literature:

Asymmetric Evans Aldol Reaction

The Evans aldol process is critical for establishing the C4/C5 stereochemistry:

-

Reagents : Chiral oxazolidinone auxiliaries enable enantiocontrolled aldol addition.

-

Conditions :

-

Outcome : β-Keto esters 22a/22b are stereoselectively O-alkylated to finalize the structure .

Julia Coupling Methodology

A convergent synthesis (2007) improved efficiency and E/Z selectivity:

-

Left Half Synthesis : (2R,3S)-3-methylpent-4-yne-1,2-diol converted to aldehyde 5b (57% over 5 steps) .

-

Right Half : Bithiazole sulfones (6 , 7 ) prepared via regioselective cross-coupling .

-

Coupling : Julia olefination of 5b with sulfone 6 yields this compound with 6E/6Z = 20:1–26:1 , outperforming Wittig methods (4:1–6.9:1) .

Modern Thiazole Assembly (2014)

A streamlined route employs β-azido disulfides:

-

Step 1 : Cyclization of β-azido disulfides with carboxylic acids/anhydrides forms 2,4-disubstituted thiazoles.

-

Step 2 : Asymmetric aldol reaction installs C4/C5 stereochemistry .

-

Advantage : Avoids traditional multistep thiazole synthesis, enabling rapid access to intermediates.

Stereochemical Control in O-Alkylation

-

Conditions : Treatment with methyl triflate or allyl bromide in presence of NaH.

Comparative Selectivity of Coupling Methods

| Coupling Type | Reaction Partners | Selectivity (E/Z) | Yield |

|---|---|---|---|

| Julia | Aldehyde 5b + 6 | 20:1–26:1 | 57% |

| Wittig | Phosphonium salt + aldehyde | 4:1–6.9:1 | 38% |

Critical Modifications

Eigenschaften

Molekularformel |

C19H24N2O4S2 |

|---|---|

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

methyl (2E,4R,5S,6E)-5-hydroxy-3-methoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |

InChI |

InChI=1S/C19H24N2O4S2/c1-11(2)18-21-14(10-27-18)19-20-13(9-26-19)6-7-15(22)12(3)16(24-4)8-17(23)25-5/h6-12,15,22H,1-5H3/b7-6+,16-8+/t12-,15+/m1/s1 |

InChI-Schlüssel |

BHOYNBJAHBSDKO-DLZOOJRJSA-N |

Isomerische SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)C)O)/C(=C\C(=O)OC)/OC |

Kanonische SMILES |

CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)O |

Synonyme |

cystothiazole C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.